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Compound of Interest

Compound Name: Ciwujiatone

Cat. No.: B1630838

An In-depth Examination of a Promising Lignan Glycoside for Drug Development

Introduction

Ciwujiatone, a lignan glycoside predominantly found in Eleutherococcus senticosus (Siberian
Ginseng), has emerged as a compound of significant interest within the scientific community.
While the name "Ciwujiatone" is used, the majority of pharmacological research has been
conducted on its stereoisomers, principally Eleutheroside E and Acanthoside D (also known as
(-)-Syringaresinol diglucoside). This technical guide provides a comprehensive overview of the
pharmacological properties of these closely related compounds, with a focus on their
neuroprotective, anti-inflammatory, and anti-apoptotic activities. This document is intended for
researchers, scientists, and drug development professionals, offering detailed experimental
methodologies, quantitative data summaries, and visualizations of key signaling pathways to
facilitate further investigation and therapeutic development.

Chemical Identity:

o Ciwujiatone: (4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-
dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yllmethanone[1]

o Eleutheroside E: (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylloxyphenyl]-1,3,3a,4,6,6a-
hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2]
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e Acanthoside D / (-)-Syringaresinol diglucoside: (-)-syringaresinol O,0O'-bis(beta-D-glucoside)

[3]14]

For the purpose of this guide, the pharmacological data will be presented under the name used
in the cited study, with the understanding that these compounds are stereoisomers and their
activities are likely closely related.

Pharmacological Properties
Neuroprotective Effects

Eleutheroside E has demonstrated significant neuroprotective properties in various
experimental models. It has been shown to enhance learning and memory, and protect neurons
from diverse insults.

Key Findings:

Improves learning and memory in aged rats by potentially increasing acetylcholine synthesis
in hippocampal neurons[5][6].

 Alleviates cognitive deficits induced by radiation in mice[7].

e Protects PC-12 cells from MPTP-induced apoptosis, a model for Parkinson's disease, by
increasing mitochondrial membrane potential and reducing reactive oxygen species (ROS)

[8l.

o Attenuates cerebral ischemia-reperfusion injury by reducing apoptosis of hippocampal
neurons[9].

Table 1: Quantitative Data on the Neuroprotective Effects of Eleutheroside E

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Acanthoside-D
https://www.echemi.com/products/pd180521118408-syringaresinol-di-o-glucoside.html
https://www.semanticscholar.org/paper/Eleutheroside-B-or-E-enhances-learning-and-memory-Huang-Hu/f74fa558f870991b24a2237f8a32e8779eefd192
https://pmc.ncbi.nlm.nih.gov/articles/PMC4145894/
https://www.medchemexpress.com/Eleutheroside-E.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10179889/
https://www.tandfonline.com/doi/full/10.1080/21655979.2022.2071009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing
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Model Compound Effect Reference
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) Eleutheroside B 50, 100, 200 escape latency
induced aged _ _ (6]
orE mg/kg (i.p.) and errors in
rats .
Morris water
maze.
Radiation-
. . Improved
induced cognitive ) 50 mg/kg/day -
Eleutheroside E cognition and [10]

impairment in

mice

(p.o.) for 4 weeks

spatial memory.

MPTP-induced

Parkinson's
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mitochondrial

] ) 100, 300, 500 membrane
disease cell Eleutheroside E ) [8]
pmol/L potential and
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decreased ROS
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levels.
Significantly
alleviated
Cerebral cerebral I/R
ischemia- ) - injury and
o Eleutheroside E Not specified [9]
reperfusion in reduced

rats

apoptosis of
hippocampal

neurons.

Signaling Pathways Implicated in Neuroprotection:

Eleutheroside E exerts its neuroprotective effects through the modulation of several key

signaling pathways. One prominent pathway is the PKA/CREB/BDNF signaling cascade.
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PKA/CREB/BDNF Signaling Pathway in Neuroprotection.

Anti-inflammatory Activity

Eleutheroside E exhibits potent anti-inflammatory effects by suppressing the production of pro-
inflammatory mediators.

Key Findings:

e Suppresses the gene expression of IL-6, MMP-1, and COX-2 in IL-1[3 stimulated SW982
cells[9].

e Reduces serum levels of TNF-a and IL-6 in a mouse model of osteoporosis[11].

« Inhibits the activation of the NLRP3 inflammasome in a rat model of high-altitude-induced
heart injury[12].

Table 2: Quantitative Data on the Anti-inflammatory Effects of Eleutheroside E
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Signaling Pathways Implicated in Anti-inflammatory Action:

The anti-inflammatory effects of Eleutheroside E are mediated, in part, through the inhibition of
the NF-kB and MAPK signaling pathways.

Inflammatory Stimulus (e.g., LPS, IL-18)

Intracellular Signaling

phoTytate: PR NF-kB
) ﬂ,_'nbﬂzl£s__,. (965/p50)

activates

[ MAPK
(ERK, INK, p38)

Cellular Response

promotes transcription Pro-inflammatory Gene
Expression (IL-6, TNF-a, COX-2)
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Inhibition of NF-kB and MAPK Signaling by Eleutheroside E.

Anti-apoptotic Effects

Eleutheroside E has been shown to protect cells from apoptosis induced by various stimuli.
Key Findings:
e Protects H9c2 heart cells from hypoxia-reoxygenation-induced apoptosis|[7].

e Reduces apoptosis in hippocampal neurons in a rat model of cerebral ischemia-reperfusion
injury[9].

e Improves MPTP-induced apoptosis of PC-12 cells[8].

Table 3: Quantitative Data on the Anti-apoptotic Effects of Eleutheroside E

Model Compound Concentration Effect Reference
Hypoxia- Protective effect
reoxygenation in Eleutheroside E 0-100 uMm against [7]
H9c2 cells apoptosis.
Cerebral Reduced
ischemia- ) -~ apoptosis of
o Eleutheroside E Not specified ) 9]
reperfusion in hippocampal
rats neuron cells.

MPTP-induced
o ) 100, 300, 500 Decreased
apoptosis in PC- Eleutheroside E ) [8]
pmol/L apoptosis rate.
12 cells

Signaling Pathway Implicated in Anti-apoptotic Action:

The anti-apoptotic effects of Eleutheroside E are associated with the modulation of the intrinsic
apoptosis pathway, involving the regulation of Bcl-2 family proteins and caspases.
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Modulation of the Intrinsic Apoptosis Pathway by Eleutheroside E.
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Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For
detailed, step-by-step protocols, readers are encouraged to consult the original publications.

In Vivo Neuroprotection Model (Aged Rats)

o Animal Model: An aged rat model was induced by injecting quinolinic acid into the
hippocampal CA1 region[6].

o Treatment: Rats were intraperitoneally injected with Eleutheroside B or E at doses of 50,
100, and 200 mg/kg|6].

e Behavioral Assessment: Learning and memory were evaluated using the Morris water maze
test, measuring escape latency and the number of errors in finding the platform[6].

¢ Biochemical Analysis: After 4 weeks of administration, hippocampal homogenates were
analyzed for cholinesterase activity, acetylcholine content, and choline content[6].

» Histology: Hippocampal neuron survival and pathological changes were assessed using
hematoxylin-eosin staining[6].
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Morris Water Maze Test

Workflow for In Vivo Neuroprotection Study.

In Vitro Anti-inflammatory Assay

Cell Line: Human synovial sarcoma cell line SW982 was used[9].

Stimulation: Cells were stimulated with Interleukin-13 (IL-1p) to induce an inflammatory
response[9].

Treatment: Cells were treated with varying concentrations of Eleutheroside E[9].

Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (IL-6,
MMP-1, COX-2) were quantified using reverse transcription-polymerase chain reaction (RT-
PCR) or quantitative real-time PCR (QPCR)[9].
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o Protein Analysis: Production of inflammatory mediators like Prostaglandin E2 (PGE2) was
measured using an enzyme-linked immunosorbent assay (ELISA)[9].

o Transcription Factor Activity: The binding activities of NF-kB and AP-1 were assessed using
methods such as electrophoretic mobility shift assay (EMSA) or reporter gene assays|[9].

In Vitro Apoptosis Assay

e Cell Line: H9c2 rat heart myoblasts were used[7].

 Induction of Apoptosis: Apoptosis was induced by subjecting the cells to a period of hypoxia
followed by reoxygenation[7].

o Treatment: Cells were treated with Eleutheroside E at concentrations ranging from 0 to 100
MM[7].

o Assessment of Apoptosis: Apoptosis was quantified using methods such as flow cytometry
with Annexin V/Propidium lodide staining or by measuring the expression of apoptosis-
related proteins (e.g., Bax, Bcl-2, caspases) via Western blotting[7].

o Cell Viability: Cell viability was assessed using assays such as the MTT or CCK-8 assay[7].

Conclusion

The available scientific evidence strongly indicates that Ciwujiatone, primarily studied as its
stereoisomer Eleutheroside E, possesses a compelling profile of pharmacological activities. Its
neuroprotective, anti-inflammatory, and anti-apoptotic effects are well-documented across a
range of in vitro and in vivo models. The modulation of key signaling pathways, including NF-
KB, MAPK, and PKA/CREB/BDNF, underscores the multifaceted mechanisms through which it
exerts its therapeutic potential. The quantitative data and experimental protocols summarized
in this guide provide a solid foundation for researchers and drug development professionals to
further explore the clinical applications of this promising natural compound. Future research
should focus on elucidating the precise structure-activity relationships among its stereoisomers,
conducting pharmacokinetic and toxicological studies, and ultimately, translating these
preclinical findings into human clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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